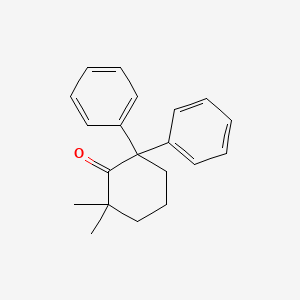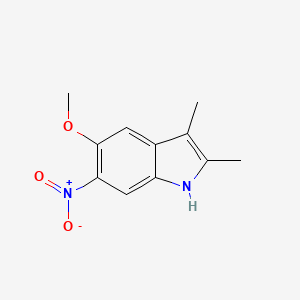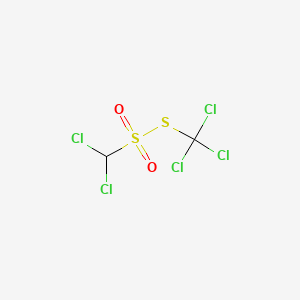
Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- is an organic compound with the molecular formula C20H22O and a molecular weight of 278.3881 g/mol It is a derivative of cyclohexanone, featuring two methyl groups and two phenyl groups attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- typically involves the alkylation of cyclohexanone with appropriate reagents to introduce the methyl and phenyl groups. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with methyl and phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: The parent compound with a simpler structure.
2,6-Diphenylcyclohexanone: A similar compound with phenyl groups at different positions.
2,2-Dimethylcyclohexanone: A compound with only methyl groups attached to the cyclohexane ring.
Uniqueness
Cyclohexanone, 2,2-dimethyl-6,6-diphenyl- is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
50592-53-5 |
|---|---|
Formule moléculaire |
C20H22O |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2,2-dimethyl-6,6-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C20H22O/c1-19(2)14-9-15-20(18(19)21,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 |
Clé InChI |
LKGJEIWVWSCBGA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















